molecular formula C9H2F4O2 B11548726 5,6,7,8-tetrafluoro-4H-chromen-4-one

5,6,7,8-tetrafluoro-4H-chromen-4-one

Cat. No.: B11548726
M. Wt: 218.10 g/mol
InChI Key: BRCKGLHRFBZZRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrafluoro-4H-chromen-4-one is a synthetic polyfluorinated derivative of the 4H-chromen-4-one (chromone) scaffold. Chromones are privileged structures in medicinal and materials chemistry, known for their diverse biological activities and utility in organic synthesis . The strategic incorporation of four fluorine atoms onto the A-ring is a common modification in medicinal chemistry to fine-tune a molecule's electronic properties, lipophilicity, metabolic stability, and membrane permeability . This compound serves as a versatile building block for the synthesis of more complex molecules. It is particularly valuable for researchers developing new fluorinated organic materials or exploring structure-activity relationships in drug discovery programs, especially those focused on kinase inhibitors or fluorescent probes . As a key intermediate, it can undergo various functionalization reactions, including substitutions at its reactive 2- and 3- positions, to create a diverse library of compounds for high-throughput screening . The compound is provided for research applications only. It is strictly for use in laboratory settings and is not intended for human, veterinary, diagnostic, or therapeutic use.

Properties

Molecular Formula

C9H2F4O2

Molecular Weight

218.10 g/mol

IUPAC Name

5,6,7,8-tetrafluorochromen-4-one

InChI

InChI=1S/C9H2F4O2/c10-5-4-3(14)1-2-15-9(4)8(13)7(12)6(5)11/h1-2H

InChI Key

BRCKGLHRFBZZRX-UHFFFAOYSA-N

Canonical SMILES

C1=COC2=C(C1=O)C(=C(C(=C2F)F)F)F

Origin of Product

United States

Preparation Methods

Conventional Organic Synthesis via Cyclocondensation

The foundational approach to 4H-chromen-4-one derivatives involves cyclocondensation of 1,3-diketones with fluorinated aldehydes. For example, 2-(2,3,4,6-tetrafluorophenyl)-4H-chromen-4-one derivatives are synthesized by reacting malononitrile, aromatic aldehydes, and dimedone or 4-hydroxycoumarin under reflux conditions . A representative procedure involves:

  • Mixing 2,3,4,6-tetrafluorobenzaldehyde (1 mmol), malononitrile (1.5 mmol), and dimedone (1 mmol) in ethanol.

  • Refluxing at 80°C for 4–6 hours under acidic catalysis (HCl or acetic acid).

  • Isolating the product via recrystallization from ethanol, yielding 70–85% pure chromenone .

This method prioritizes simplicity but faces limitations in regioselectivity, often producing mixtures requiring chromatographic separation.

Nucleophilic Fluorine Substitution under Basic Conditions

Selective fluorination at the 5,6,7,8-positions is achieved through nucleophilic aromatic substitution (SNAr) on pre-fluorinated intermediates. Studies demonstrate that 5,6,7,8-tetrafluoro-3-(methoxycarbonyl)flavones undergo hydroxide-mediated rearrangement in basic aqueous-organic media (MeCN/0.1 M carbonate buffer, pH ~9.7) to yield hydroxy- and imidazolyl-substituted chromenones . Critical steps include:

  • Substrate Preparation : Synthesizing tetrafluoroflavones via Claisen-Schmidt condensation of polyfluorinated acetophenones with methyl salicylate.

  • Rearrangement : Heating intermediates at 70°C for 24 hours to induce pyrone ring opening and subsequent cyclization.

  • Isolation : Extracting products with ethyl acetate and purifying via silica gel chromatography .

This method achieves 44–65% yields but requires rigorous pH control to suppress side reactions like demethylation .

Catalytic Methods Using Cesium Carbonate

Cesium carbonate (Cs2CO3) enhances nucleophilic substitution efficiency in polyfluoroflavone systems. For instance, reacting 2-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-4H-chromen-4-one with 1,2,4-triazole in acetonitrile at 60°C for 16 hours yields 7-triazolyl-5,6,8-trifluoro-4H-chromen-4-one with 72% efficiency . Key advantages include:

  • Regioselectivity : Cs2CO3 directs nucleophiles to the C7 position due to its strong basicity and solubility in polar aprotic solvents.

  • Reusability : Catalytic systems like cellulose/Ti(IV)/Fe3O4 enable magnetic recovery and reuse for up to five cycles without significant activity loss .

Solvent-Free Synthesis with Magnetic Catalysts

Eco-friendly protocols utilizing nano-cellulose/Ti(IV)/Fe3O4 catalysts under solvent-free conditions have been validated for chromenone synthesis . A typical procedure involves:

  • Mixing aldehyde (1 mmol), malononitrile (1.5 mmol), and 1,3-diketone (1 mmol) with 0.012 g catalyst.

  • Stirring at 70°C for 20–40 minutes.

  • Separating the catalyst magnetically and recrystallizing the product from ethanol .

This method achieves 88–94% yields and reduces reaction times to <1 hour, outperforming traditional solvent-based routes .

Acid-Mediated Rearrangement and Cyclization

Polyfluoroflavones undergo acid-catalyzed rearrangements to form 4H-chromen-4-one derivatives. For example, 5,6,7,8-tetrafluoro-3-methoxycarbonylflavone reacts with concentrated HCl in ethanol under reflux to yield 5-hydroxy-6,8-difluoro-7-imidazolylchromenone via intermediate tricarbonyl species . The mechanism involves:

  • Pyrone Ring Opening : Hydroxide attack at the C2 carbonyl generates a tricarbonyl intermediate.

  • Cyclization : Intramolecular nucleophilic attack forms the chromenone骨架, with fluorine elimination stabilizing the transition state .

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Time Key Advantage
Cyclocondensation Reflux (HCl/EtOH)70–854–6 hSimplicity
Nucleophilic Substitution Basic aqueous-organic44–6524 hRegioselectivity
Catalytic (Cs2CO3) 60°C, MeCN7216 hHigh atom economy
Solvent-Free 70°C, catalyst88–9420–40 minEco-friendly, rapid
Acid Rearrangement HCl/EtOH, reflux55–606 hAccess to hydroxy derivatives

Challenges and Optimization Strategies

  • Regioselectivity Control : Competing substitution at C5, C6, and C8 positions necessitates steric directing groups or protective strategies.

  • Fluorine Retention : Harsh conditions (e.g., strong bases) may lead to defluorination; using mild bases like DIPEA mitigates this .

  • Catalyst Deactivation : Magnetic nanoparticles exhibit reduced activity after five cycles due to titanium leaching .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-tetrafluoro-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the chromen-4-one structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include fluorinated quinones, dihydro derivatives, and various substituted chromen-4-one derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

5,6,7,8-tetrafluoro-4H-chromen-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s fluorinated structure makes it a useful probe in studying enzyme interactions and metabolic pathways.

    Medicine: Fluorinated coumarins, including this compound, are investigated for their potential as anticoagulants, anti-inflammatory agents, and anticancer drugs.

    Industry: The compound is used in the development of fluorescent dyes and markers for various industrial applications.

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrafluoro-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. For example, fluorinated coumarins can inhibit vitamin K epoxide reductase, leading to anticoagulant effects by preventing the synthesis of clotting factors.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 5,6,7,8-tetrafluoro-4H-chromen-4-one, highlighting substituent effects, physicochemical properties, and applications:

Compound Name Substituents Molecular Formula Key Properties/Applications References
This compound F at 5,6,7,8 C₉H₄F₄O₂ High lipophilicity, metabolic stability
6,8-Difluoro-4H-chromen-4-one F at 6,8 C₉H₄F₂O₂ Intermediate reactivity; potential fluorophore
3,5,6,7,8-Pentahydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one OH at 3,5,6,7,8; 4-hydroxyphenyl at C2 C₁₅H₁₀O₈ Antioxidant activity; high polarity
5,7,8-Trimethoxy-3-(4-methoxyphenyl)-4H-chromen-4-one OMe at 5,7,8; 4-OMe-phenyl at C3 C₁₉H₁₈O₆ Electron-rich; enzyme inhibition (e.g., kinases)
7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one CF₃ at C2; OH at C7; 4-OMe-phenyl at C3 C₁₇H₁₁F₃O₄ Enhanced lipophilicity; drug intermediate
4-(4-Chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen Cl at C4'; CN at C3; tetrahydro core C₂₃H₁₉ClN₂O₃ Conformational flexibility; crystallography studies

Key Comparisons

Electronic Effects :

  • The tetrafluoro derivative’s electron-withdrawing fluorine atoms reduce electron density in the aromatic ring, increasing resistance to electrophilic attacks compared to hydroxyl- or methoxy-substituted analogs (e.g., 3,5,6,7,8-pentahydroxy derivative ).
  • Methoxy groups (e.g., in 5,7,8-trimethoxy derivative ) donate electron density, enhancing reactivity toward electrophiles.

Lipophilicity and Bioavailability :

  • Fluorination and trifluoromethyl groups (e.g., in ) significantly increase logP values, improving membrane permeability. The tetrafluoro compound likely has higher logP than hydroxylated analogs (e.g., logP = 3.49 for 5,7,8-trimethoxy derivative vs. ~1.5–2.5 for hydroxylated derivatives ).

Synthetic Routes :

  • Hydroxylated derivatives (e.g., ) are often synthesized via condensation reactions in aqueous media, as seen in β-naphthol-based methods .
  • Fluorinated analogs require specialized fluorination techniques, such as Balz-Schiemann or halogen-exchange reactions .

Crystallographic Data: Structural studies of analogs (e.g., ) utilize SHELX programs for refinement , revealing planar chromenone cores with substituent-dependent packing motifs.

Biological Activity :

  • Hydroxylated derivatives exhibit antioxidant properties due to radical-scavenging hydroxyl groups .
  • Fluorinated and methoxy-substituted compounds are explored as kinase inhibitors or anti-inflammatory agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5,6,7,8-tetrafluoro-4H-chromen-4-one, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves fluorination of chromenone precursors using fluorinating agents like SF₄ or DAST (diethylaminosulfur trifluoride). Key intermediates, such as hydroxy-substituted chromenones, are characterized via HPLC-MS for purity and LC-MS/MS for structural confirmation. Reaction optimization (e.g., solvent polarity, temperature) is critical to avoid defluorination byproducts. For example, Parchem Chemicals outlines protocols for fluorinated chromenones using anhydrous conditions to preserve fluorine substituents . Intermediate characterization often employs 19F^{19}\text{F} NMR to track fluorination efficiency and 1H^{1}\text{H}-13C^{13}\text{C} HSQC for regiochemical assignment .

Q. What spectroscopic methods are most effective for confirming the structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy, while 19F^{19}\text{F} NMR (δ -110 to -150 ppm) identifies fluorine substitution patterns. IR spectroscopy detects carbonyl (C=O) stretching (~1680 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹). X-ray crystallography, supported by software like WinGX, resolves regiochemical ambiguities by mapping fluorine positions in the chromenone core . For non-crystalline samples, 2D NMR (e.g., NOESY) correlates proton environments to validate spatial fluorine arrangements .

Advanced Research Questions

Q. How can crystallographic data refinement tools like SHELXL improve the accuracy of structural determinations for fluorinated chromenones?

  • Methodological Answer : SHELXL refines anisotropic displacement parameters (ADPs) for fluorine atoms, which exhibit high electron density and thermal motion. Researchers use the "ISOR" restraint to stabilize fluorine ADPs in low-symmetry space groups. For twinned crystals, SHELXL’s twin-law refinement corrects for overlapping reflections, crucial for fluorinated derivatives prone to packing disorders. WinGX integrates SHELX outputs to visualize residual density maps, ensuring fluorine positions are not artifacts .

Q. How do researchers address contradictions in biological activity data for fluorinated chromenones across different studies?

  • Methodological Answer : Discrepancies often arise from fluorination-dependent solubility or metabolic stability. To reconcile

  • Solubility : Use logP measurements (e.g., shake-flask method) to assess hydrophobicity differences between 5,6,7,8-tetrafluoro derivatives and mono-fluorinated analogs.
  • Metabolic Profiling : Conduct microsomal stability assays (e.g., human liver microsomes) to compare oxidative defluorination rates.
  • Receptor Binding : Molecular docking (AutoDock Vina) evaluates fluorine’s role in H-bonding or steric clashes with target proteins .

Q. What strategies optimize reaction conditions for introducing fluorine substituents in chromenone derivatives to enhance pharmacological properties?

  • Methodological Answer :

  • Electrophilic Fluorination : Use Selectfluor in aprotic solvents (e.g., DMF) at 0–5°C to minimize side reactions.
  • Catalytic Fluorination : Pd/Cu-mediated C-H activation with AgF achieves regioselective fluorination at the 5,6,7,8-positions.
  • Post-Functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) adds bioactive groups (e.g., morpholine) to the fluorinated core without disrupting the chromenone scaffold. Reaction progress is monitored via TLC (silica GF254) with UV quenching .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.